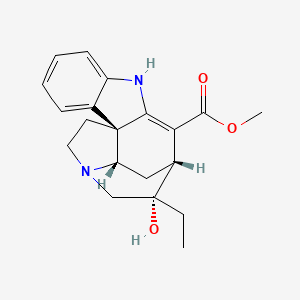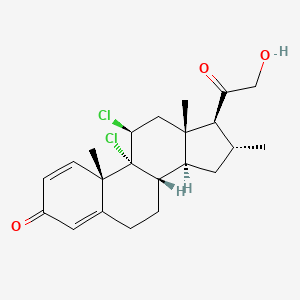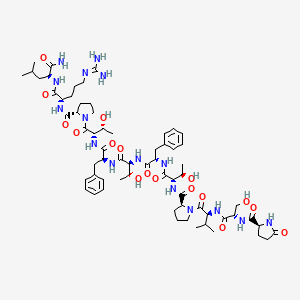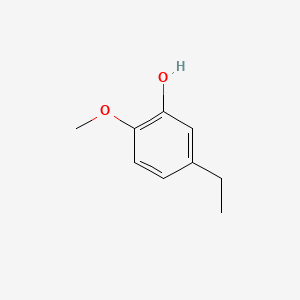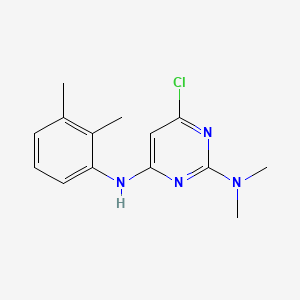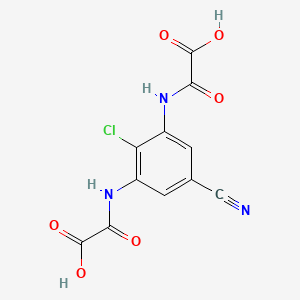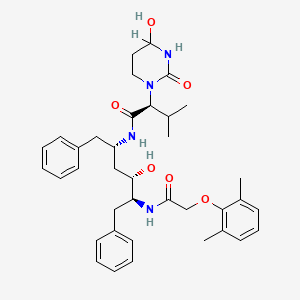
Lopinavir (m-3/m-4)
Übersicht
Beschreibung
Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group . It is an antiretroviral of the protease inhibitor class, used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir .
Synthesis Analysis
A series of novel HIV-1 protease inhibitors based on two pseudosymmetric dipeptide isosteres have been synthesized and evaluated . The inhibitors were designed by incorporating N-phenyloxazolidinone-5-carboxamides into the hydroxyethylene and (hydroxyethyl)hydrazine dipeptide isosteres as P2 and P2’ ligands .Molecular Structure Analysis
The crystal structure of lopinavir bound to wild type HIV-1 protease has been determined . A comparison of the inhibitor-protease structures with the LPV-protease structure provides valuable insight into the binding mode of the new inhibitors to the protease enzyme .Physical And Chemical Properties Analysis
The molecular formula of Lopinavir is C37H48N4O5 and its molecular weight is 628.8 g/mol .Wissenschaftliche Forschungsanwendungen
Behandlung von COVID-19
Lopinavir/Ritonavir wurde für die Behandlung von COVID-19 in Betracht gezogen . In der ersten Phase der Krankheit, wenn die Virusreplikation eine zentrale pathogenetische Rolle spielt, können antivirale Medikamente wie Lopinavir/Ritonavir entscheidend sein, um virale Organschäden zu begrenzen . Eine retrospektive, gematchte Kohortenstudie, die in Hongkong durchgeführt wurde, zeigte, dass die Zugabe von Lopinavir/Ritonavir als Erstbehandlung bei Patienten mit einer Reduktion der Gesamtmortalitätsrate und der Intubationsrate verbunden war .
Behandlung des Humanen Immundefizienzvirus (HIV)
Lopinavir/Ritonavir ist eine antivirale Kombination gegen das Humane Immundefizienzvirus (HIV) . Es wurde zur Behandlung von HIV eingesetzt, um zu verhindern, dass sich das Virus in Ihrem Körper vermehrt.
Forschung zur antiviralen Wirksamkeit
Lopinavir/Ritonavir wurde in Forschungsstudien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Viruserkrankungen zu beurteilen . Dazu gehören Studien zu seiner Verwendung allein oder in Kombination mit anderen Behandlungen.
Forschung zur Kombinationstherapie
Lopinavir/Ritonavir wird in der Forschung häufig in Kombination mit anderen Medikamenten eingesetzt, um die Wirksamkeit der Behandlung zu verbessern. So wurde es beispielsweise mit Interferon zur Behandlung von COVID-19 eingesetzt .
Meta-Analyse-Studien
Lopinavir/Ritonavir war Gegenstand systematischer Übersichtsarbeiten und Meta-Analyse-Studien, um seine Wirksamkeit und Sicherheit bei der Behandlung von COVID-19-Patienten zu beurteilen . Diese Studien liefern wertvolle Erkenntnisse über die Leistung und die Nebenwirkungen des Medikaments.
Entwicklung von Behandlungsleitlinien
Die Forschung zu Lopinavir/Ritonavir hat zur Entwicklung von Behandlungsleitlinien für Krankheiten wie COVID-19 beigetragen . Trotz kontroverser Ergebnisse einiger klinischer Studien empfehlen einige Leitlinien die Verwendung von Lopinavir/Ritonavir zur Behandlung von COVID-19 .
Wirkmechanismus
Target of Action
Lopinavir, also known as UNII-9BL5BH56JW or Lopinavir M-3/M-4, is an antiretroviral protease inhibitor primarily used in combination with other antiretrovirals in the treatment of HIV-1 infection . The primary target of Lopinavir is the HIV-1 protease enzyme .
Mode of Action
Lopinavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles . Lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .
Biochemical Pathways
The biochemical pathway affected by Lopinavir involves the inhibition of the HIV protease enzyme, which prevents the cleavage of the gag-pol polyproteins, thereby disrupting the process of viral replication and release from host cells . This results in the formation of immature, non-infectious viral particles .
Pharmacokinetics
Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes . Co-administration with ritonavir, a potent inhibitor of CYP3A enzymes, helps to stave off Lopinavir’s biotransformation and increase plasma levels of active antiviral drug . Lopinavir is highly bound to plasma proteins (98% to 99%); it binds to both alpha-1 acid glycoprotein and albumin . It is principally metabolized and eliminated by the liver .
Result of Action
The result of Lopinavir’s action is the formation of immature, non-infectious viral particles . This inhibits the replication of the HIV-1 virus and slows down the progression of the infection .
Action Environment
The action of Lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially those that are metabolized by the same liver enzymes . Additionally, the presence of liver disease can affect the metabolism and clearance of Lopinavir .
Biochemische Analyse
Biochemical Properties
Lopinavir (m-3/m-4) is involved in various biochemical reactions, primarily as a result of its interaction with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The interaction with CYP3A4 is significant as it affects the drug’s bioavailability and efficacy. Lopinavir (m-3/m-4) also interacts with other biomolecules such as alpha-1-acid glycoprotein and albumin, which influence its distribution and binding in the plasma .
Cellular Effects
Lopinavir (m-3/m-4) has notable effects on various cell types and cellular processes. It has been shown to impair protein synthesis via activation of AMP-activated protein kinase (AMPK) and eEF2 kinase (eEF2K) . This mechanism is similar to the antiviral effect of protein phosphatase 1 inhibitors. Additionally, Lopinavir (m-3/m-4) influences cell signaling pathways and gene expression, contributing to its antiviral properties .
Molecular Mechanism
The molecular mechanism of Lopinavir (m-3/m-4) involves its action as a protease inhibitor. It contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme, preventing the enzyme’s activity . This inhibition disrupts the viral replication process, making Lopinavir (m-3/m-4) effective in treating HIV-1 infection. The compound also binds to other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lopinavir (m-3/m-4) change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Lopinavir (m-3/m-4) maintains its antiviral activity over extended periods, although its stability can be influenced by various factors such as temperature and pH . Long-term effects on cellular function have been observed, including sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of Lopinavir (m-3/m-4) vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . At therapeutic doses, Lopinavir (m-3/m-4) effectively inhibits viral replication and improves clinical outcomes in animal models .
Metabolic Pathways
Lopinavir (m-3/m-4) is involved in extensive oxidative metabolism, primarily via hepatic CYP3A4 isozymes . The co-administration of ritonavir, a potent inhibitor of CYP3A4, helps to increase the plasma levels of Lopinavir (m-3/m-4) by inhibiting its biotransformation . This interaction is crucial for maintaining therapeutic concentrations of the drug in the body.
Transport and Distribution
Lopinavir (m-3/m-4) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is highly protein-bound in plasma, with a greater affinity for alpha-1-acid glycoprotein . The compound’s distribution is influenced by its binding to these proteins, affecting its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of Lopinavir (m-3/m-4) is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects. Post-translational modifications and targeting signals play a role in directing Lopinavir (m-3/m-4) to these locations, ensuring its efficacy in inhibiting viral replication .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-AILSMDFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333147 | |
| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357275-54-8 | |
| Record name | Lopinavir metabolite M-3/M-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one](/img/structure/B1674999.png)

